[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester
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Overview
Description
[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester functional group, which is linked to a propyl chain substituted with a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with 3-(2-hydroxyethylamino)propylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
tert-Butyl chloroformate+3-(2-hydroxyethylamino)propylamine→[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethylamino group can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester is explored for its potential as a prodrug. The compound can be designed to release active pharmaceutical ingredients upon metabolic activation.
Industry: The compound finds applications in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The carbamate ester can undergo hydrolysis to release active compounds that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
- [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid methyl ester
- [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid ethyl ester
Uniqueness: The tert-butyl ester group in [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups.
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethylamino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-7-8-13/h11,13H,4-8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTBJXYPIMMLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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